molecular formula C25H16Cl2N2OS B3871804 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B3871804
M. Wt: 463.4 g/mol
InChI Key: OTNZWAUSXKBRNR-XDHOZWIPSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, dichlorophenyl group, and phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole ring. This intermediate is then reacted with 4-phenylmethoxybenzaldehyde in the presence of a base to form the final product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2N2OS/c26-20-8-11-22(23(27)13-20)24-16-31-25(29-24)19(14-28)12-17-6-9-21(10-7-17)30-15-18-4-2-1-3-5-18/h1-13,16H,15H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZWAUSXKBRNR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
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(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
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(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile

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